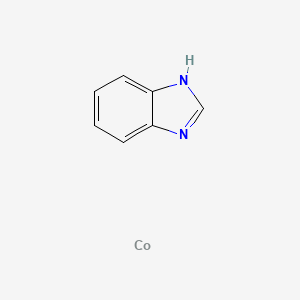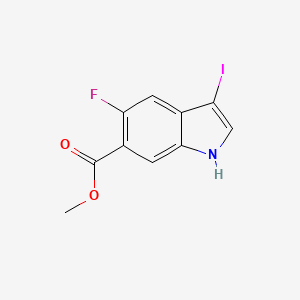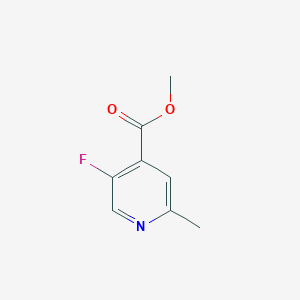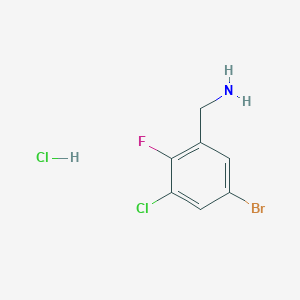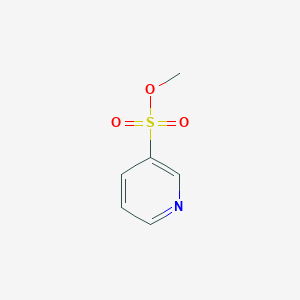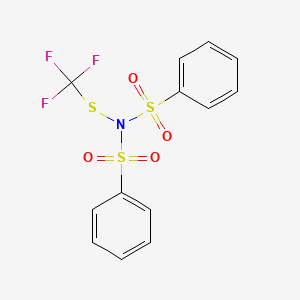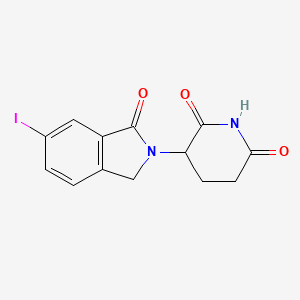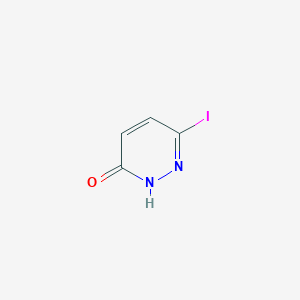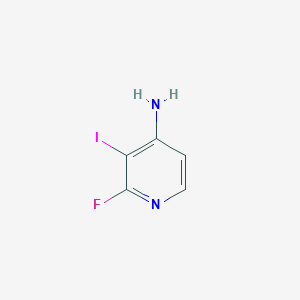
2-Fluoro-3-iodopyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-3-iodopyridin-4-amine is a heterocyclic aromatic compound with the molecular formula C5H4FIN2 It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are replaced by fluorine and iodine, respectively, and the hydrogen at position 4 is replaced by an amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-iodopyridin-4-amine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the halogenation of pyridine to introduce the iodine and fluorine atoms. For instance, the fluorination of pyridine can be achieved using reagents like Selectfluor® under mild conditions . The iodination can be performed using iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a catalyst . The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
2-Fluoro-3-iodopyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted pyridines, biaryl compounds, and various functionalized derivatives depending on the reagents and conditions used.
科学研究应用
2-Fluoro-3-iodopyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
作用机制
The mechanism of action of 2-Fluoro-3-iodopyridin-4-amine in chemical reactions is primarily due to the presence of both a reactive amine group and halogen atoms. These functional groups offer multiple pathways for chemical interactions and transformations. The fluorine atom, being highly electronegative, can influence the electronic properties of the pyridine ring, making it more reactive towards nucleophiles and electrophiles .
相似化合物的比较
Similar Compounds
- 2-Chloro-3-iodopyridin-4-amine
- 2-Fluoropyridin-3-amine
- 3-Amino-2-fluoropyridine
- 2-Bromo-5-iodopyridin-3-amine
Uniqueness
2-Fluoro-3-iodopyridin-4-amine is unique due to the combination of fluorine and iodine atoms on the pyridine ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile compound in various chemical reactions .
属性
IUPAC Name |
2-fluoro-3-iodopyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FIN2/c6-5-4(7)3(8)1-2-9-5/h1-2H,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEZZCLRYULECB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
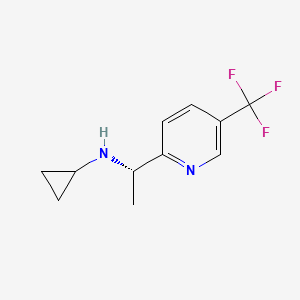
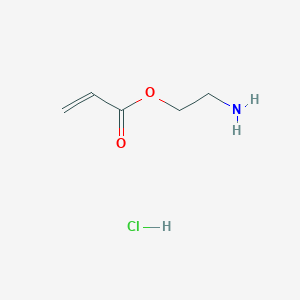
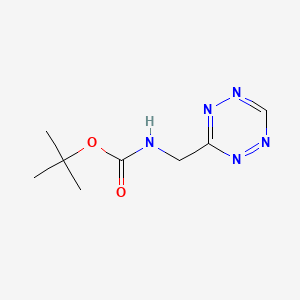
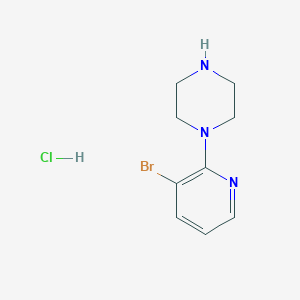
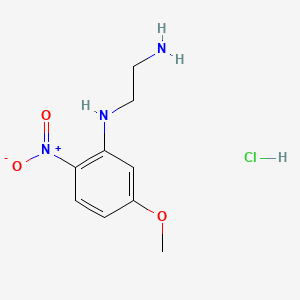
![2-[(5-Bromopyridin-2-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B8268769.png)
